molecular formula C12H20O2 B213109 Tricyclodecanedimethanol CAS No. 26896-48-0

Tricyclodecanedimethanol

Cat. No.: B213109
CAS No.: 26896-48-0
M. Wt: 196.29 g/mol
InChI Key: OTLDLKLSNZMTTA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tricyclodecanedimethanol, also known as UNII-WQS3ZG4ZGF, is a multifunctional monomer

Mode of Action

This compound interacts with its targets primarily through its acrylate groups . The acrylate groups can undergo polymerization, leading to the formation of a polymer network. This polymerization process can result in changes in the physical and chemical properties of the system, such as its mechanical strength and chemical resistance .

Biochemical Pathways

The compound’s role as a monomer suggests that it may be involved in the synthesis of polymers, potentially affecting pathways related to polymer formation and degradation .

Pharmacokinetics

Given its use in industrial applications, it is likely that its bioavailability and pharmacokinetics would depend on the specific conditions of use, including the method of administration and the presence of other substances .

Result of Action

The primary result of this compound’s action is the formation of a polymer network . This can lead to changes in the system’s physical and chemical properties, such as increased mechanical strength and chemical resistance . Additionally, the compound has been used in the synthesis of shape memory polymers for the fabrication of optoelectronic and stretchable electronic devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and extent of its polymerization can be affected by factors such as temperature, pH, and the presence of other substances . Furthermore, the compound has excellent hydrolytic stability, making it useful in optical coating formulations .

Biochemical Analysis

Biochemical Properties

Tricyclodecanedimethanol plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. The compound’s tricyclic structure provides rigidity and stability, making it an ideal candidate for use in the synthesis of polymers and other complex molecules . This compound interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, facilitating redox reactions that are crucial for cellular metabolism. Additionally, the compound can form hydrogen bonds with proteins, influencing their folding and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to changes in their conformation and activity . This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism. These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical and cellular properties . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects have been observed, where a certain dosage level results in a significant change in the compound’s impact on the organism. These findings highlight the importance of careful dosage control in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by alcohol dehydrogenases and cytochrome P450 enzymes, leading to the formation of intermediate metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell. The metabolic pathways of this compound are complex and can vary based on the specific cellular context and experimental conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary based on factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular function. The localization of the compound within the cell can impact its activity and the nature of its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclodecanedimethanol can be synthesized through a one-step hydroformylation of dicyclopentadiene in the presence of a catalyst. The catalyst used is a phosphine ligand-modified cobalt-rhodium-copper trimetallic catalyst, prepared using a sol-gel method . The reaction conditions are relatively mild, with high catalytic activity and selectivity. The conversion rate of dicyclopentadiene can exceed 99%, and the selectivity for this compound can be above 90% .

Industrial Production Methods: In industrial settings, this compound is produced using similar hydroformylation methods. The process involves the hydroformylation of dicyclopentadiene to form tricyclodecane dialdehyde, followed by hydrogenation to yield this compound . This method ensures high purity and reduced impurities, making it suitable for producing high-quality polyesters and other polymers .

Chemical Reactions Analysis

Types of Reactions: Tricyclodecanedimethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tricyclodecane dicarboxylic acid.

    Reduction: The compound can be reduced to form tricyclodecane dimethyl ether.

    Substitution: It can undergo substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Tricyclodecane dicarboxylic acid.

    Reduction: Tricyclodecane dimethyl ether.

    Substitution: Various tricyclodecane derivatives with different functional groups.

Comparison with Similar Compounds

Tricyclodecanedimethanol is unique due to its tricyclic cycloaliphatic structure, which imparts high rigidity and thermal stability. Similar compounds include:

Properties

IUPAC Name

[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLDLKLSNZMTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(C2C1CO)CC3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tricyclodecanedimethanol
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CAS No.

26896-48-0, 68398-16-3, 86282-89-5
Record name Tricyclodecanedimethanol
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Record name Octahydro-4,7-methano-1H-indene-5,-dimethanol
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Record name Octahydro-4,7-methano-1H-indene-1,5-dimethanol
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Record name Tricyclodecanedimethanol
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Record name Tricyclodecanedimethanol
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Record name Octahydro-4,7-methano-1H-indene-5,-dimethanol
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Record name OCTAHYDRO-4,7-METHANO-1H-INDENE-1,5-DIMETHANOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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